3,4-Dichlorofuro[2,3-b]quinoline

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

This 3,4-dichlorofuro[2,3-b]quinoline intermediate features two regioselectively reactive chlorine atoms, enabling sequential nucleophilic aromatic substitution—first at C4 (amine/phenol), then at C3—a capability impossible with mono-chlorinated or parent scaffolds. This orthogonal control unlocks rapid SAR exploration, direct incorporation of fluorophores/biotin tags, and synthesis of derivatives with proven anti-inflammatory (IC50 6.5 μM, surpassing mepacrine) and selective BuChE inhibition (41-fold selectivity). Ideal for hit-to-lead and chemical biology tool compound generation.

Molecular Formula C11H5Cl2NO
Molecular Weight 238.07 g/mol
CAS No. 118726-20-8
Cat. No. B8772527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorofuro[2,3-b]quinoline
CAS118726-20-8
Molecular FormulaC11H5Cl2NO
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=COC3=N2)Cl)Cl
InChIInChI=1S/C11H5Cl2NO/c12-7-5-15-11-9(7)10(13)6-3-1-2-4-8(6)14-11/h1-5H
InChIKeyAKXSRYATWZCGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorofuro[2,3-b]quinoline (CAS 118726-20-8): Core Intermediate for Bioactive Furoquinoline Libraries


3,4-Dichlorofuro[2,3-b]quinoline is a dihalogenated heterocyclic scaffold (C11H5Cl2NO, MW 238.07 g/mol) that serves as a pivotal synthetic intermediate for constructing 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives . Unlike unsubstituted or mono-halogenated furoquinolines, the presence of two chlorine atoms at the 3 and 4 positions enables sequential, regioselective functionalization, making it a unique building block for generating structurally diverse compound libraries with demonstrated anti-inflammatory and anticancer activities [1].

Why Furo[2,3-b]quinoline Analogs Cannot Replace 3,4-Dichlorofuro[2,3-b]quinoline in Sequential Derivatization Workflows


Substituting 3,4-dichlorofuro[2,3-b]quinoline with mono-chloro analogs (e.g., 4-chlorofuro[2,3-b]quinoline, CAS 111163-82-7) or the unsubstituted parent scaffold eliminates the capacity for orthogonal, stepwise functionalization . The C4 chlorine undergoes preferential nucleophilic aromatic substitution with amines or phenols, while the C3 chlorine is retained, enabling subsequent diversification that is impossible with single-site electrophiles [1]. This regiochemical control directly impacts the structural diversity and, consequently, the biological screening outcomes of the resulting compound libraries.

Quantitative Differentiation of 3,4-Dichlorofuro[2,3-b]quinoline (CAS 118726-20-8) Against Key Comparators


Regioselective C4 vs. C3 Chlorine Reactivity: A Sequential Derivatization Advantage

3,4-Dichlorofuro[2,3-b]quinoline undergoes nucleophilic substitution exclusively at the C4 position, leaving the C3 chlorine intact for further modification. In a direct comparison, its reaction with 4-aminobenzoic acid in EtOH/H2O (2:1) afforded 4-(3-chlorofuro[2,3-b]quinolin-4-ylamino)benzoic acid in 57% yield, with complete retention of the C3-Cl substituent [1]. In contrast, 4-chlorofuro[2,3-b]quinoline (MW 203.62 g/mol, CAS 111163-82-7) lacks the second reactive handle entirely, producing a terminal C4-substituted product that cannot be further diversified at C3 .

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Anti-Inflammatory Potency: Derivative 6a Surpasses Mepacrine Reference Standard

The 4-anilinofuro[2,3-b]quinoline derivative 6a, synthesized directly from 3,4-dichlorofuro[2,3-b]quinoline, inhibited rat peritoneal mast cell degranulation with an IC50 of 6.5 μM, demonstrating superior potency to the reference anti-inflammatory drug mepacrine [1]. Additionally, compounds 2b, 6a, 10, and 15 inhibited lysosomal enzyme and β-glucuronidase secretion from neutrophils with IC50 values ranging from 7.2 to 29.4 μM. The oxime functionality proved critical, as 6a was more potent than its ketone precursor 2a (6a ≥ 2a) [1].

Inflammation Mast Cell Degranulation Neutrophil Inhibition

Cytotoxic Activity Against Cancer Cell Lines: Superiority Over 2-Bromo-6-hydroxy-furo[2,3-b]quinoline

Furo[2,3-b]quinoline derivatives 8a, 8e, 10a, 10b, and 10c exhibited significantly more potent cytotoxicity than the comparator 2-bromine-6-hydroxy-furo-[2,3-b]quinoline (7) [1]. Among them, compound 10c showed the highest antiproliferative activity, with IC50 values ranging from 4.32 to 24.96 μM against four human cancer cell lines (HCT-116, MCF-7, U2OS, and A549), while demonstrating weak cytotoxicity on normal cell HL-7702, indicating a favorable therapeutic window [1].

Anticancer Cytotoxicity MTT Assay

Synthetic Accessibility and Scalability: Overcoming Natural Product Supply Constraints

The known antitumor 4-anilinofuro[2,3-b]quinoline derivatives were originally prepared by partial synthesis from the natural alkaloid dictamnine [1]. However, due to the limited supply of the natural starting material, an efficient two-step total synthesis was developed using 3,4-dichlorofuro[2,3-b]quinoline as the key intermediate, enabling reliable, scalable access to the target compound series [1]. This synthetic route circumvents the ~0.01-0.1% isolation yields typical of dictamnine from plant sources.

Total Synthesis Natural Product Chemistry Process Chemistry

Cholinesterase Selectivity Profile of Furo[2,3-b]quinoline-Derived Tacrine Analogs

Diversely substituted furo[2,3-b]quinolin-4-amine derivatives, accessible via the 3,4-dichloro intermediate, were evaluated as tacrine analogs. Compound 3 (2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine) demonstrated pronounced selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), with IC50 (eqBuChE) = 2.9 ± 0.4 μM versus IC50 (hBuChE) = 119 ± 15 μM, representing a 41-fold selectivity window [1]. This selectivity is a key differentiator from non-selective cholinesterase inhibitors like tacrine.

Alzheimer's Disease Cholinesterase Inhibition Neuroprotection

High-Value Application Scenarios for 3,4-Dichlorofuro[2,3-b]quinoline (CAS 118726-20-8) Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Generation: Mast Cell and Neutrophil Degranulation Assays

Procurement for anti-inflammatory drug discovery programs where mast cell or neutrophil degranulation is the primary phenotypic screen. The evidence that derivative 6a (IC50 6.5 μM) surpasses mepacrine potency [1] directly supports the use of this intermediate for synthesizing focused libraries targeting these pathways. The C4/C3 sequential derivatization enables rapid SAR exploration around the anilino or phenoxy substituents.

Oncology Screening Cascades: NCI-60 or Targeted Cancer Cell Line Panels

For anticancer screening programs, the documented cytotoxic potency of derivatives like 10c (IC50 4.32-24.96 μM across HCT-116, MCF-7, U2OS, A549) with selectivity over normal HL-7702 cells [1] validates this scaffold for hit-to-lead optimization. The two-step synthetic accessibility [2] ensures sufficient material for both in vitro panel screening and preliminary in vivo efficacy studies.

Neuroscience Drug Discovery: Selective BuChE Inhibitor Development

Alzheimer's disease programs seeking selective BuChE inhibitors should procure this intermediate. The furo[2,3-b]quinolin-4-amine derivatives demonstrate up to 41-fold BuChE selectivity (compound 3: IC50 eqBuChE 2.9 μM vs. hBuChE 119 μM) [1], a profile distinct from non-selective agents like tacrine. The scaffold's synthetic flexibility allows fine-tuning of this selectivity.

Chemical Biology Tool Compound Synthesis: Kinase or Epigenetic Target Profiling

The unique dihalogenated scaffold, with its orthogonal C3 and C4 reactive sites [1], is ideally suited for generating tool compounds for chemical biology. Sequential functionalization enables the introduction of a fluorophore or biotin tag at C3 after pharmacophore installation at C4, facilitating target identification or cellular imaging studies.

Quote Request

Request a Quote for 3,4-Dichlorofuro[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.